molecular formula C13H11N5O B11059544 2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine

Cat. No.: B11059544
M. Wt: 253.26 g/mol
InChI Key: UJPPASFLWYYDKD-UHFFFAOYSA-N
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Description

2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE is a complex organic compound that features a tetrazole ring, a phenoxy group, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The tetrazole ring is known for its stability and unique electronic properties, making it a valuable component in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by metals such as zinc chloride (ZnCl₂) or other strong Lewis acids. The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]METHYL}PYRIDINE involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity to specific receptors or enzymes. This can lead to the modulation of biological pathways, making the compound

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

2-[[4-(tetrazol-1-yl)phenoxy]methyl]pyridine

InChI

InChI=1S/C13H11N5O/c1-2-8-14-11(3-1)9-19-13-6-4-12(5-7-13)18-10-15-16-17-18/h1-8,10H,9H2

InChI Key

UJPPASFLWYYDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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